N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine
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Overview
Description
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many biologically active molecules, and a beta-alanine moiety, which is an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a beta-keto ester in the presence of an acid catalyst.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Acetylation: The chromen-2-one derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Beta-Alanine: The final step involves coupling the acetylated chromen-2-one with beta-alanine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The beta-alanine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one structure.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is unique due to the presence of the beta-alanine moiety, which is not commonly found in other chromen-2-one derivatives. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-9-6-12(23-3)16-10(2)11(17(22)24-13(16)7-9)8-14(19)18-5-4-15(20)21/h6-7H,4-5,8H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
DJPSGQRGPKNACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
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